4-(methoxymethoxy)benzoic Acid

Vue d'ensemble

Description

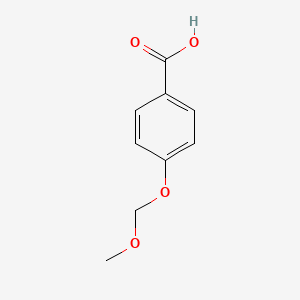

4-(Methoxymethoxy)benzoic acid is an organic compound characterized by a benzene ring substituted with a methoxymethoxy group (-OCH2OCH3) and a carboxylic acid group (-COOH). This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethoxy)benzoic acid typically involves the following steps:

Radical Halogenation: The starting material, 4-methylbenzoic acid, undergoes radical halogenation using N-bromosuccinimide (NBS) in the presence of light or heat to form 4-bromomethylbenzoic acid.

Nucleophilic Substitution: The 4-bromomethylbenzoic acid is then subjected to nucleophilic substitution with sodium methoxide in methanol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

Electrophilic Substitution: The electron-donating methoxymethoxy group enhances the reactivity of the benzene ring towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Esterification and Amidation: The carboxylic acid group readily forms esters and amides in the presence of alcohols and amines, respectively.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the benzene ring.

Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used to form esters.

Amidation: Amines and coupling agents (e.g., dicyclohexylcarbodiimide) are used to form amides.

Major Products Formed:

Nitration: 4-(Methoxymethoxy)-3-nitrobenzoic acid.

Halogenation: 4-(Methoxymethoxy)-2-chlorobenzoic acid.

Esterification: Methyl 4-(methoxymethoxy)benzoate.

Amidation: 4-(Methoxymethoxy)benzamide.

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including 4-(methoxymethoxy)benzoic acid, exhibit significant antimicrobial effects. These compounds can inhibit the growth of various pathogenic bacteria, making them candidates for developing new antimicrobial agents. A study highlighted the anti-biofilm activity against Pseudomonas aeruginosa, a common pathogen associated with chronic infections in cystic fibrosis patients. The results showed that specific concentrations of benzoic acid derivatives effectively reduced biofilm formation by up to 67% .

Anti-Cancer Activity

The compound has been explored for its potential anti-cancer properties. Studies suggest that benzoic acid derivatives can interfere with cancer cell proliferation and induce apoptosis (programmed cell death). The structural features of this compound contribute to its ability to interact with biological targets involved in cancer progression .

Influenza Neuraminidase Inhibition

Another area of interest is the inhibition of influenza neuraminidase. Benzoic acid derivatives have shown promise as inhibitors, which could lead to new antiviral therapies. The mechanism involves blocking the enzyme's active site, preventing viral replication .

Material Science Applications

Nonlinear Optical Materials

this compound has been investigated for its nonlinear optical properties. Studies have reported high first-order hyperpolarizability values for this compound, indicating its suitability for applications in optical devices such as frequency converters and optical switches . The compound's molecular structure allows it to exhibit significant polarizability, making it a candidate for advanced photonic applications.

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its methoxy and carboxylic functional groups allow for further chemical modifications, enabling the production of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Pseudomonas aeruginosa. The study demonstrated that at a concentration of 3 mM, the compound inhibited biofilm formation significantly compared to control samples (p < 0.01), showcasing its potential as an antimicrobial agent .

Case Study 2: Nonlinear Optical Properties

A comparative analysis was conducted to evaluate the nonlinear optical properties of various benzoic acid derivatives, including this compound. The results indicated that this compound exhibited one of the highest hyperpolarizability values among the tested samples, suggesting its applicability in photonics .

Mécanisme D'action

The mechanism of action of 4-(methoxymethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The methoxymethoxy group enhances the compound’s nucleophilicity, facilitating its participation in various chemical reactions. The carboxylic acid group allows for the formation of hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

4-Methoxybenzoic Acid: Similar structure but with a methoxy group instead of a methoxymethoxy group.

4-Hydroxybenzoic Acid: Contains a hydroxyl group instead of a methoxymethoxy group.

4-Chlorobenzoic Acid: Contains a chlorine atom instead of a methoxymethoxy group.

Uniqueness: 4-(Methoxymethoxy)benzoic acid is unique due to the presence of the methoxymethoxy group, which significantly influences its reactivity and interactions. This group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its analogs .

Activité Biologique

4-(Methoxymethoxy)benzoic acid, also known as 4-(methoxymethyl)benzoic acid, is a benzoic acid derivative with the chemical formula . This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

The molecular structure of this compound includes a benzoic acid core with a methoxymethoxy substituent at the para position. This unique structure may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that various benzoic acid derivatives exhibit antimicrobial properties. A study highlighted the potential of this compound in inhibiting bacterial biofilm formation, particularly against Pseudomonas aeruginosa. The compound demonstrated significant activity at specific concentrations, suggesting its utility in treating infections caused by biofilm-forming bacteria .

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, revealing its potential to scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to modulate oxidative stress markers has been documented in cell-based assays .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. It activates key pathways involved in cell death and inhibits cancer cell proliferation. For instance, compounds similar to this benzoic acid derivative have been reported to enhance the activity of proteolytic enzymes involved in protein degradation, which is crucial for maintaining cellular homeostasis and preventing tumor growth .

Study on Biofilm Inhibition

A recent study focused on the anti-biofilm activity of benzoic acid derivatives including this compound. The results indicated that at a concentration of 3 mM, the compound significantly reduced biofilm formation by up to 67% compared to control groups (p < 0.01). This finding suggests its potential as a therapeutic agent against biofilm-associated infections .

Study on Antioxidant Activity

Another study evaluated the antioxidant effects of various benzoic acid derivatives, including this compound. The compound exhibited a notable ability to inhibit lipid peroxidation and reduce oxidative stress markers in treated cells. The findings support the hypothesis that this compound can serve as a protective agent against oxidative damage .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Modulation : It may interact with enzymes such as cathepsins B and L, enhancing their activity which plays a role in protein degradation pathways.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Biofilm Disruption : By inhibiting quorum sensing pathways in bacteria, it prevents biofilm formation, thus enhancing susceptibility to antibiotics.

Propriétés

IUPAC Name |

4-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFRBTZCMICRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460120 | |

| Record name | 4-(methoxymethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25458-44-0 | |

| Record name | 4-(methoxymethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.